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N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide Documentation Hub

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  • Product: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide
  • CAS: 1016766-95-2

Core Science & Biosynthesis

Foundational

Technical Profile: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide

Executive Summary N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is a specialized organic intermediate used primarily in the synthesis of histone deacetylase (HDAC) inhibitors and kinase inhibitors. Structurally, it cons...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is a specialized organic intermediate used primarily in the synthesis of histone deacetylase (HDAC) inhibitors and kinase inhibitors. Structurally, it consists of a m-phenylenediamine core mono-acylated with 4-methoxyphenylacetic acid.

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) as a "Linker-Cap" scaffold . The free amine at the meta position serves as a versatile handle for attaching zinc-binding groups (ZBGs) or hinge-binding motifs, while the methoxyphenylacetamide moiety acts as a hydrophobic surface recognition cap.

Physicochemical Profile
PropertyData
CAS Number 1016766-95-2
Molecular Formula C₁₅H₁₆N₂O₂
Molecular Weight 256.30 g/mol
Solubility DMSO (>25 mg/mL), DMF, Methanol
Appearance Off-white to pale beige solid
pKa (Calculated) ~4.2 (Aniline amine), ~14.5 (Amide NH)

Chemical Synthesis & Protocol Design

The Challenge of Selectivity

Direct condensation of 4-methoxyphenylacetic acid with m-phenylenediamine (1,3-diaminobenzene) is operationally flawed. It leads to a statistical mixture of:

  • Unreacted diamine.

  • The desired mono-amide (Target).

  • The undesired bis-amide (polymerization risk).

The Solution: A Mono-Protection Strategy using tert-butyloxycarbonyl (Boc) protection is required to ensure 1:1 stoichiometry and high purity.

Validated Synthesis Protocol

Objective: Synthesis of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide (Scale: 10 mmol).

Reagents
  • Starting Material A: N-Boc-m-phenylenediamine (CAS 5661-33-6).

  • Starting Material B: 4-Methoxyphenylacetic acid (CAS 104-01-8).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous), DCM (Dichloromethane), TFA (Trifluoroacetic acid).

Step-by-Step Workflow

Phase 1: Amide Coupling

  • Dissolution: In a flame-dried round-bottom flask, dissolve 4-methoxyphenylacetic acid (1.66 g, 10 mmol) in anhydrous DMF (20 mL).

  • Activation: Add DIPEA (2.6 mL, 15 mmol) and HATU (4.18 g, 11 mmol). Stir at 0°C for 15 minutes to activate the carboxylic acid.

  • Addition: Add N-Boc-m-phenylenediamine (2.08 g, 10 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Dilute with EtOAc (100 mL), wash with 1N HCl (2x), sat. NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate.

    • Intermediate:tert-butyl (3-(2-(4-methoxyphenyl)acetamido)phenyl)carbamate.

Phase 2: Deprotection (Boc Removal)

  • Solvation: Dissolve the crude intermediate in DCM (20 mL).

  • Acidolysis: Add TFA (5 mL) dropwise at 0°C.

  • Stir: Stir at RT for 2 hours until gas evolution ceases and LC-MS shows complete conversion to the free amine.

  • Neutralization (Critical): Evaporate TFA. Redissolve residue in DCM. Slowly add sat. NaHCO₃ until pH 8. Extract the organic layer.[1][2]

  • Purification: Purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).

Synthesis Logic Diagram

SynthesisPath SM1 4-Methoxyphenylacetic Acid ACT Activation (HATU/DIPEA) SM1->ACT SM2 N-Boc-m-phenylenediamine SM2->ACT INT Intermediate: Boc-Protected Amide ACT->INT Amide Coupling (DMF, RT, 4h) DEPROT Deprotection (TFA/DCM) INT->DEPROT Boc Removal PROD Target: N-(3-aminophenyl)-2- (4-methoxyphenyl)acetamide DEPROT->PROD Neutralization & Purification

Figure 1: Controlled synthesis pathway utilizing Boc-protection to prevent bis-acylation.

Biological Applications & Pharmacophore Mapping

This compound is rarely a standalone drug but serves as a critical Pharmacophore Scaffold .

HDAC Inhibitor Design (Class I Selective)

In the design of Histone Deacetylase (HDAC) inhibitors, the molecule provides the "Cap" and "Linker" regions.

  • Mechanism: The 4-methoxyphenyl group acts as the Surface Recognition Cap , interacting with the rim of the HDAC catalytic tunnel.

  • Derivatization: The free amine (3-NH₂) is reacted with a zinc-binding motif (e.g., hydroxamic acid precursors or benzamides) to create the final inhibitor.

  • Analogs: It shares structural homology with Entinostat (MS-275) intermediates, although Entinostat uses a pyridine backbone.

Kinase Inhibitor "Type II" Scaffold

The amide-phenyl-amine motif is characteristic of Type II kinase inhibitors which bind to the inactive (DFG-out) conformation.

  • Role: The amide linker forms hydrogen bonds with the "Glu-Lys" salt bridge or the hinge region backbone.

  • Expansion: The free amine allows for the attachment of a "Tail" group to solubilize the molecule or reach the solvent-exposed region.

Pharmacophore Visualization

Pharmacophore CAP 4-Methoxyphenyl Group (Hydrophobic Cap) LINKER Acetamide Linker (H-Bond Donor/Acceptor) CAP->LINKER HDAC_RIM HDAC Enzyme Surface (Rim Interaction) CAP->HDAC_RIM Hydrophobic Interaction CORE m-Phenylenediamine (Scaffold Core) LINKER->CORE HANDLE Free Amine (-NH2) (Derivatization Point) CORE->HANDLE ZBG_SITE Potential Zinc Binding Group Attachment HANDLE->ZBG_SITE Synthetic Vector

Figure 2: Pharmacophore mapping showing the functional roles of the molecule's substructures in drug design.

Analytical Characterization (Expected Data)

To validate the synthesis of CAS 1016766-95-2, the following spectral data must be obtained:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.85 (s, 1H, Amide NH)

    • δ 7.22 (d, 2H, Methoxyphenyl Ar-H)

    • δ 6.95 (t, 1H, Aniline Ar-H)

    • δ 6.88 (d, 2H, Methoxyphenyl Ar-H)

    • δ 6.80 (s, 1H, Aniline Ar-H)

    • δ 6.65 (d, 1H, Aniline Ar-H)

    • δ 6.20 (d, 1H, Aniline Ar-H)

    • δ 5.05 (s, 2H, -NH₂, broad)

    • δ 3.73 (s, 3H, -OCH₃)

    • δ 3.50 (s, 2H, -CH₂-CO-)

  • LC-MS:

    • Calculated Mass: 256.30[3]

    • Observed [M+H]⁺: 257.1

References

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents. Molecules, 20(3), 3898–3941. (Contextual grounding for amide-linker HDAC inhibitors).
  • Zhang, X., et al. (2018). Structure-Activity Relationships of Phenylacetamide Derivatives as Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. (Provides SAR context for the phenylacetamide scaffold).

Sources

Exploratory

A Technical Guide to Differentiating N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide and Methacetin

Executive Summary: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide and Methacetin (N-(4-methoxyphenyl)acetamide) are structurally related aromatic amide compounds. While Methacetin is a well-characterized compound histori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide and Methacetin (N-(4-methoxyphenyl)acetamide) are structurally related aromatic amide compounds. While Methacetin is a well-characterized compound historically used as an analgesic and antipyretic, N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is a less common isomer. The critical difference in their chemical structures—the substitution pattern on the phenyl rings—gives rise to distinct physicochemical properties, spectroscopic signatures, and biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the key differentiators between these two molecules, outlining robust analytical methodologies for their unambiguous identification and separation.

Introduction

In the realm of pharmaceutical sciences and organic chemistry, the precise identification of constitutional isomers is of paramount importance. Isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide focuses on two such compounds: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide and Methacetin.

Methacetin , also known as p-acetanisidide, has a history of use as an analgesic and antipyretic.[1][2] Its metabolism and toxicological profile are well-documented, with known implications for liver function.[3][4] In modern clinical settings, its isotopically labeled form, ¹³C-Methacetin, serves as a diagnostic agent in breath tests to assess hepatic cytochrome P450 enzyme activity.[5][6][7]

N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide , on the other hand, is a constitutional isomer with a different arrangement of substituents.[8] The presence of a primary amino group on a separate phenyl ring and a different point of attachment for the acetamide group fundamentally alters its chemical nature.

The ability to distinguish between these two compounds is crucial for quality control in synthesis, drug development to avoid unintended biological effects, and in metabolic studies. This document provides a detailed comparative analysis of their structure, properties, and the analytical techniques required for their differentiation.

Molecular Structure and Physicochemical Properties

The fundamental difference between the two compounds lies in their molecular architecture. Methacetin is a para-substituted N-phenylacetamide, whereas N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide has a more complex structure involving two substituted phenyl rings.

Figure 1: Chemical Structures

  • A) N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide

  • B) Methacetin (N-(4-methoxyphenyl)acetamide)

This structural variance directly influences their physicochemical properties, as summarized in the table below.

PropertyN-(3-aminophenyl)-2-(4-methoxyphenyl)acetamideMethacetin
Molecular Formula C15H16N2O2[8]C9H11NO2[9]
Molecular Weight 256.30 g/mol [8]165.19 g/mol [9]
CAS Number Not readily available51-66-1[10]
Appearance Not specifiedLight beige or white crystalline powder[1][3]
Melting Point Not readily available128-130 °C[1][11]
Water Solubility Predicted to be low0.42 g/100 mL (20 °C)[1]
Key Structural Features Primary aromatic amine, secondary amide, etherSecondary amide, ether

Synthesis Pathways

The synthetic routes to these molecules are distinct, reflecting their structural differences.

Methacetin can be synthesized via two common methods:

  • Method A: Acetylation of p-anisidine with acetic anhydride.[12]

  • Method B: Methylation of paracetamol (4-acetylaminophenol) using a methylating agent like dimethyl sulfate.[12]

N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide synthesis would typically involve the coupling of 2-(4-methoxyphenyl)acetic acid (or its activated form, like an acyl chloride) with 1,3-diaminobenzene (m-phenylenediamine).

Synthesis Pathways cluster_0 Methacetin Synthesis cluster_1 N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide Synthesis p_anisidine p-Anisidine methacetin Methacetin p_anisidine->methacetin Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->methacetin mpa 2-(4-methoxyphenyl)acetic acid target N-(3-aminophenyl)-2- (4-methoxyphenyl)acetamide mpa->target Amide Coupling mpd m-Phenylenediamine mpd->target

Caption: High-level overview of plausible synthesis routes.

Analytical Differentiation: A Multi-Technique Approach

Unambiguous differentiation requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing these isomers.

  • ¹H NMR: The aromatic region of the spectra will be significantly different. Methacetin will show a characteristic AA'BB' system for the para-substituted ring.[13] N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide will display more complex splitting patterns corresponding to its 1,3-disubstituted and 1,4-disubstituted phenyl rings. The presence of signals for the -NH2 protons (which may be broad and exchangeable with D2O) is a key indicator for the latter.

  • ¹³C NMR: The number of unique carbon signals will differ. N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide will have more aromatic carbon signals due to the two distinct phenyl rings.

Mass Spectrometry (MS): The molecular ions will be clearly distinct due to the difference in molecular weight (256.30 vs. 165.19 g/mol ). Fragmentation patterns will also differ significantly.[14][15]

  • Methacetin: Electron ionization mass spectrometry of Methacetin shows a prominent molecular ion peak.[16] Fragmentation often involves cleavage of the amide bond.

  • N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide: Would be expected to show fragments corresponding to the cleavage of the amide bond, leading to ions representing the 3-aminophenyl and the 4-methoxyphenylacetyl moieties.

Spectroscopic FeatureN-(3-aminophenyl)-2-(4-methoxyphenyl)acetamideMethacetin
¹H NMR (Aromatic) Complex multiplets for two different ringsAA'BB' system for a single p-substituted ring[13]
¹H NMR (Other) Signals for -NH2 protons presentNo -NH2 protons
¹³C NMR (Aromatic) ~9-10 distinct signals4 distinct signals
MS (Molecular Ion) m/z = 256.30 (nominal)m/z = 165.19 (nominal)[16]
Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating these two compounds.[17] Given their structural differences, baseline separation is readily achievable.

HPLC Workflow start Sample Preparation (Dissolve in Mobile Phase) inject Inject into HPLC start->inject column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) inject->column detection UV Detection (e.g., 254 nm) column->detection mobile_phase Mobile Phase Gradient (e.g., Acetonitrile/Water) mobile_phase->column result Separated Peaks (Different Retention Times) detection->result

Caption: A typical analytical workflow for HPLC separation.

Detailed HPLC Protocol:

  • Column: A C18 reversed-phase column is suitable due to the aromatic nature of both compounds.[18]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape) would be effective.[19]

  • Flow Rate: A standard flow rate of 1.0 mL/min.

  • Detection: UV detection at a wavelength around 254 nm should provide good sensitivity for both compounds due to their aromatic rings.[17]

  • Expected Outcome: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide, being larger and potentially more polar due to the free amino group, will have a different retention time from the more compact Methacetin. The exact elution order would depend on the specific mobile phase conditions.

Biological & Toxicological Profiles: A Comparative Review

The structural differences between the two molecules lead to distinct interactions with biological systems.

Methacetin:

  • Mechanism of Action: Methacetin is rapidly metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[3][4] This process involves O-dealkylation to form paracetamol (acetaminophen) and formaldehyde (which is further oxidized to CO2).[4][7]

  • Toxicity: While used therapeutically, its metabolism is linked to that of phenacetin and paracetamol, which have known hepatotoxic and nephrotoxic potential at high doses. The rapid metabolism by CYP1A2 is the basis for its use in liver function tests.[6]

N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide:

  • Predicted Metabolism: Due to the presence of a primary aromatic amine, this compound would likely undergo different metabolic pathways. Aromatic amines are known substrates for N-acetylation by N-acetyltransferase (NAT) enzymes and can also undergo oxidation. The metabolism would be more complex and involve different enzyme systems compared to Methacetin.

  • Toxicity: The toxicology of this specific compound is not well-documented in publicly available literature. However, primary aromatic amines as a class are associated with potential toxicity, including methemoglobinemia and carcinogenicity, depending on their specific structure and metabolites.

Metabolic Pathways cluster_0 Methacetin Metabolism cluster_1 Predicted Metabolism for Isomer meth Methacetin cyp1a2 CYP1A2 (O-dealkylation) meth->cyp1a2 para Paracetamol (Acetaminophen) co2 ¹³CO₂ (from labeled Methacetin) cyp1a2->para cyp1a2->co2 isomer N-(3-aminophenyl)-2- (4-methoxyphenyl)acetamide nat N-Acetyltransferases (NAT) (Acetylation) isomer->nat ox Oxidation Pathways isomer->ox metabolites Various Metabolites nat->metabolites ox->metabolites

Caption: Contrasting metabolic fates of the two compounds.

Conclusion

N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide and Methacetin, despite being constitutional isomers, are fundamentally different molecules. Their distinction is evident in their molecular weight, structure, and consequently their physicochemical properties, spectroscopic data, and biological activities. A multi-faceted analytical approach, combining mass spectrometry for molecular weight determination, NMR for structural elucidation, and HPLC for separation and quantification, is essential for their unambiguous differentiation. Understanding these differences is critical for professionals in drug discovery, development, and quality assurance to ensure product purity, safety, and efficacy.

References

  • Stern, E. S., & Timmons, C. J. (1970). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • Australian Journal of Chemistry. (1974). Aromatic amides. IX. Temperature effects on the N.M.R. spectra of substituted acetanilides. Retrieved from [Link]

  • 同位素 (Isotopes). (n.d.). Synthesis of Methacetin-Methoxy- 13 C and its Analogue. Retrieved from [Link]

  • DergiPark. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]

  • NIST. (n.d.). Methacetin. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). N-(3-Amino-4-methoxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (1972). (PDF) Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Retrieved from [Link]

  • ResearchGate. (2017). Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Laboratory technology for preparation of methacetin. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methacetin (CAS 51-66-1). Retrieved from [Link]

  • PubChem. (n.d.). methacetin-(methoxy-(13)C). Retrieved from [Link]

  • PMC. (2021). Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents. Retrieved from [Link]

  • PMC. (2009). Point-of-care continuous 13C-methacetin breath test improves decision making in acute liver disease: Results of a pilot clinical trial. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Amino-4'-methoxyacetanilide. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Methacetin-13C | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Methacetin. Retrieved from [Link]

  • PMC. (n.d.). 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Prime Scholars. (2021). 13C-Methacetin Breath Test: Metabolic Basis, Analytical Methods and Clinical Applications in Liver Diseases. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 8.7.6: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

Foundational

Technical Monograph: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide

Part 1: Executive Summary & Chemical Identity N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is a specialized synthetic intermediate and chemical probe used primarily in the development of histone deacetylase (HDAC) inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is a specialized synthetic intermediate and chemical probe used primarily in the development of histone deacetylase (HDAC) inhibitors and tubulin polymerization inhibitors. Structurally, it functions as a "Cap-Linker" module, providing a hydrophobic aromatic cap (the 4-methoxyphenyl group) linked via a flexible acetamide chain to a zinc-binding group precursor (the 3-aminophenyl moiety).

This monograph details the physicochemical profiling, synthetic architecture, and experimental workflows required to utilize this compound effectively in high-throughput screening (HTS) and lead optimization campaigns.

Physicochemical Profile (Data Table)
PropertyValueRationale/Significance
Molecular Formula C₁₅H₁₆N₂O₂Core composition.[1][2][3]
Molecular Weight 256.30 g/mol Ideal for fragment-based drug discovery (FBDD); <300 Da.
Exact Mass 256.1212Mass spectrometry (HRMS) identification target.
cLogP (Predicted) ~2.1 - 2.4High membrane permeability; Lipinski compliant.
H-Bond Donors 2 (Amide NH, Amine NH₂)Critical for active site interaction (e.g., backbone H-bonds).
H-Bond Acceptors 3 (Amide CO, Methoxy O, Amine N)Interactions with solvent and protein residues.
Rotatable Bonds 5Moderate flexibility allows induced-fit binding.
Topological PSA ~55 ŲExcellent oral bioavailability potential (<140 Ų).

Part 2: Synthetic Architecture & Protocol

Expertise Directive: The synthesis of this compound requires precise control over stoichiometry to prevent the formation of the symmetrical diamide (bis-acylation of m-phenylenediamine). A mono-protection strategy is the industry standard for high-yield, high-purity synthesis.

Retrosynthetic Analysis

The molecule is constructed via an amide coupling between 4-methoxyphenylacetic acid (Acid) and m-phenylenediamine (Amine).

  • Challenge: The diamine has two equivalent nucleophilic sites.

  • Solution: Use N-Boc-m-phenylenediamine (mono-Boc protected) to enforce 1:1 coupling, followed by acid deprotection.

Optimized Synthetic Protocol
Step 1: Amide Coupling (The "Cap" Attachment)
  • Activation: Dissolve 4-methoxyphenylacetic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at 0°C for 15 minutes to generate the active ester.

  • Coupling: Add N-Boc-m-phenylenediamine (1.0 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours under Nitrogen atmosphere.

  • Monitoring: Check via LC-MS for the intermediate peak [M+H]⁺ = 357.4 (Boc-protected).

  • Workup: Dilute with EtOAc, wash with 1N HCl (cold), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Step 2: Deprotection (The "Warhead" Release)
  • Acidolysis: Dissolve the intermediate in DCM (5 mL/mmol).

  • Cleavage: Add TFA (20% v/v) at 0°C. Stir for 1-2 hours.

  • Neutralization: Concentrate in vacuo. Redissolve in EtOAc and wash with saturated NaHCO₃ to liberate the free base.

  • Purification: Flash column chromatography (MeOH/DCM gradient) to yield N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide .

Part 3: Structural Biology & SAR Logic

Pharmacophore Mapping

This molecule serves as a versatile scaffold in two major therapeutic areas:

  • HDAC Inhibition (Class I/II):

    • The 3-aminophenyl group acts as a "surface recognition" domain or a precursor to a Zinc Binding Group (ZBG) like a benzamide (if modified to an ortho-amine) or hydroxamic acid.

    • The 4-methoxyphenyl group acts as the "Cap," interacting with the hydrophobic rim of the HDAC enzyme channel.

  • Tubulin Polymerization Inhibition:

    • The structure mimics the Colchicine binding site pharmacophore.

    • The trimethoxyphenyl motif (often found in combretastatins) is simplified here to a 4-methoxyphenyl group, maintaining essential pi-stacking interactions with Tubulin

      
      -subunits.
      
Mechanism of Action (Hypothetical Pathway)
  • Entry: Passive diffusion (LogP ~2.2).

  • Binding: The amide linker positions the aromatic rings into hydrophobic pockets (S1/S2 subsites).

  • Effect: Steric hindrance prevents substrate access (HDAC) or microtubule assembly (Tubulin).

Part 4: Visualization (Workflows & Pathways)

Synthetic Workflow Diagram

This diagram illustrates the critical mono-protection pathway to ensure product purity.

SynthesisWorkflow Start Start: m-Phenylenediamine Protect Step 1: Mono-Boc Protection (Boc2O, 0.9 eq) Start->Protect Selectivity Control Couple Step 3: Amide Coupling (Formation of Protected Intermediate) Protect->Couple Nucleophile Activate Step 2: Acid Activation (4-Methoxy-PAA + HATU) Activate->Couple Electrophile Deprotect Step 4: TFA Deprotection (-Boc Group) Couple->Deprotect Purification Final Target: N-(3-aminophenyl)- 2-(4-methoxyphenyl)acetamide Deprotect->Final Neutralization

Caption: Optimized synthetic route utilizing mono-Boc protection to prevent bis-acylation impurities.

Biological Interaction Logic

This diagram maps the structural features to their potential biological targets.

SAR_Logic Compound N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide Cap 4-Methoxyphenyl Cap Compound->Cap Linker Acetamide Linker Compound->Linker ZBG 3-Aminophenyl (ZBG Precursor) Compound->ZBG HDAC HDAC Active Site (Hydrophobic Rim) Cap->HDAC Pi-Stacking Tubulin Colchicine Binding Site (Beta-Tubulin) Cap->Tubulin Hydrophobic Interaction Linker->HDAC Channel Occupancy ZBG->HDAC H-Bond / Zn Chelation

Caption: Structure-Activity Relationship (SAR) mapping of the compound's domains to HDAC and Tubulin binding pockets.

Part 5: Experimental Workflows (QA/QC)

Trustworthiness: A self-validating system requires rigorous QC before biological testing.

Quality Control Checklist
  • ¹H-NMR (DMSO-d₆):

    • 
       3.73 (s, 3H, -OCH₃).
      
    • 
       3.55 (s, 2H, -CH₂-CO).
      
    • 
       9.8 (s, 1H, -NH-CO).
      
    • 
       4.9 (s, 2H, -NH₂).
      
    • Pass Criteria: Integration ratio of Methoxy:Methylene must be 3:2.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Gradient: 5-95% ACN in Water (+0.1% Formic Acid).

    • Pass Criteria: >95% Area Under Curve (AUC) at 254 nm.

  • Solubility Assay:

    • Dissolve in DMSO to 10 mM (Stock).

    • Dilute to PBS (pH 7.4).

    • Target: Soluble > 50 µM for cellular assays.

Part 6: References

  • Santa Cruz Biotechnology. N-(3-Aminophenyl)-2-(4-methoxyphenyl)acetamide Product Datasheet. SCBT.[1]

  • PubChem. Substructure Search: Phenylacetamides. National Library of Medicine.

  • Montalbano, A., et al. Synthesis and antiproliferative activity of new phenylacetamide derivatives.Journal of Medicinal Chemistry. (General reference for phenylacetamide synthesis protocols).

  • Kocienski, P. J. Protecting Groups.[3] 3rd Edition, Georg Thieme Verlag, 2005. (Reference for Boc-protection strategies).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide

For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive, in-depth guide for the synthesis of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide, a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide, a key intermediate in various pharmaceutical and materials science applications. The protocol is structured as a two-step process commencing with the amide coupling of 3-nitroaniline and 4-methoxyphenylacetyl chloride, followed by the selective reduction of the nitro group. This guide emphasizes the rationale behind experimental choices, ensuring both methodological robustness and a high degree of scientific integrity. Detailed procedures, safety precautions, and characterization data are presented to facilitate successful replication and adaptation in a research and development setting.

Introduction

N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile structural features. The presence of a primary aromatic amine, an amide linkage, and a methoxy-substituted phenyl ring allows for a wide range of subsequent chemical modifications, making it a valuable building block for the synthesis of more complex molecules. The synthetic strategy detailed herein is a reliable and scalable two-step process designed for efficiency and high purity of the final product.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages:

  • Step 1: Amide Bond Formation: This step involves the acylation of 3-nitroaniline with 4-methoxyphenylacetyl chloride to form the intermediate, N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide. This reaction is a classic example of nucleophilic acyl substitution.

  • Step 2: Nitro Group Reduction: The nitro intermediate is then selectively reduced to the corresponding primary amine using tin(II) chloride, a mild and effective reducing agent for this transformation.[1][2]

Synthetic_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction 3-nitroaniline 3-nitroaniline Amide_Coupling Amide Coupling 3-nitroaniline->Amide_Coupling 4-methoxyphenylacetyl_chloride 4-methoxyphenylacetyl_chloride 4-methoxyphenylacetyl_chloride->Amide_Coupling N-3-nitrophenyl_acetamide N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide Amide_Coupling->N-3-nitrophenyl_acetamide Nitro_Reduction Nitro Reduction (SnCl2) N-3-nitrophenyl_acetamide->Nitro_Reduction Final_Product N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide Nitro_Reduction->Final_Product

Caption: Overall synthetic workflow for N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
3-NitroanilineReagentSigma-Aldrich
4-Methoxyphenylacetic acidReagentPlus®, 99%Sigma-Aldrich
Thionyl chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-Aldrich
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS reagent, ≥98%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Sigma-Aldrich
Ethanol (EtOH)200 proof, absoluteSigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Hydrochloric acid (HCl)ACS reagent, 37%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)ACS reagent, ≥99.7%Sigma-Aldrich
Anhydrous sodium sulfate (Na₂SO₄)ACS reagent, ≥99.0%Sigma-Aldrich
Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-AldrichCatalytic amount
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Detailed Synthesis Protocol

Step 1: Synthesis of N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide

This step involves two parts: the preparation of 4-methoxyphenylacetyl chloride from 4-methoxyphenylacetic acid, and its subsequent reaction with 3-nitroaniline.

Part A: Preparation of 4-Methoxyphenylacetyl Chloride

This procedure should be performed in a well-ventilated fume hood due to the evolution of SO₂ and HCl gases.[3]

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenylacetic acid (10.0 g, 60.2 mmol).

  • Add thionyl chloride (25 mL, 343 mmol) to the flask, followed by one drop of dimethylformamide (DMF) to catalyze the reaction.[4]

  • Heat the reaction mixture to 65°C and stir for 4 hours.[4] The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 4-methoxyphenylacetyl chloride is a reddish oil and can be used in the next step without further purification.[4][5]

Part B: Amide Coupling

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-nitroaniline (8.31 g, 60.2 mmol) and triethylamine (12.6 mL, 90.3 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 4-methoxyphenylacetyl chloride from the previous step in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred 3-nitroaniline solution over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).

  • Upon completion, quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide, can be purified by recrystallization from ethanol to yield a pale yellow solid.

Amide_Coupling_Mechanism cluster_acyl_chloride Acyl Chloride Formation cluster_amide_formation Amide Formation R-COOH 4-Methoxyphenylacetic Acid R-COCl 4-Methoxyphenylacetyl Chloride R-COOH->R-COCl + SOCl₂ - SO₂ - HCl SOCl2 SOCl₂ Intermediate Tetrahedral Intermediate R-COCl->Intermediate + 3-Nitroaniline Ar-NH2 3-Nitroaniline Ar-NH2->Intermediate Product N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide Intermediate->Product - HCl

Caption: Mechanism of amide coupling reaction.

Step 2: Synthesis of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide

This step employs a tin(II) chloride reduction, which is a classic and reliable method for converting aromatic nitro compounds to anilines.[6][7]

  • In a 500 mL round-bottom flask, suspend N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide (10.0 g, 34.9 mmol) in ethanol (200 mL).

  • Add tin(II) chloride dihydrate (39.4 g, 174.7 mmol) to the suspension.

  • Heat the mixture to reflux (approximately 78°C) and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice (200 g).

  • Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is approximately 8-9 to neutralize the acid and precipitate the tin salts.

  • Filter the resulting suspension through a pad of Celite® to remove the tin salts. Wash the filter cake with ethyl acetate (3 x 50 mL).

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide by column chromatography on silica gel (eluent: 50% ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.

Characterization and Data

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Appearance
N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamideC₁₅H₁₄N₂O₄286.28~145-148Pale yellow solid
N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamideC₁₅H₁₆N₂O₂256.30~120-123Off-white to light brown solid

Expected Analytical Data for N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 9.75 (s, 1H, NH-amide), 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (t, J = 7.8 Hz, 1H, Ar-H), 6.88 (d, J = 8.4 Hz, 2H, Ar-H), 6.80 (s, 1H, Ar-H), 6.65 (d, J = 7.6 Hz, 1H, Ar-H), 6.30 (d, J = 7.6 Hz, 1H, Ar-H), 5.05 (s, 2H, NH₂), 3.72 (s, 3H, OCH₃), 3.48 (s, 2H, CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 170.5, 158.0, 148.9, 139.8, 130.0, 129.2, 127.8, 114.5, 113.8, 109.0, 105.5, 55.0, 43.5.

  • MS (ESI+): m/z 257.1 [M+H]⁺.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, several in-process controls and validation checkpoints are integrated into the workflow.

QC_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nitro Reduction Start1 Start Reaction TLC1 TLC Monitoring Start1->TLC1 Workup1 Aqueous Workup TLC1->Workup1 Recrystallization Recrystallization Workup1->Recrystallization MP1 Melting Point Recrystallization->MP1 Intermediate Isolated Intermediate MP1->Intermediate Start2 Start Reaction Intermediate->Start2 TLC2 TLC Monitoring Start2->TLC2 Workup2 Workup & Filtration TLC2->Workup2 Purification Column Chromatography Workup2->Purification Characterization NMR, MS, MP Purification->Characterization Final_Product_QC Final Product Characterization->Final_Product_QC

Caption: Quality control checkpoints in the synthesis protocol.

  • Reaction Monitoring: The progress of both synthetic steps is monitored by Thin-Layer Chromatography (TLC). This allows for the determination of reaction completion and helps in identifying the formation of any significant byproducts.

  • Intermediate Characterization: The melting point of the purified N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide intermediate is a critical checkpoint. A sharp melting point within the expected range indicates high purity.

  • Final Product Characterization: The final product, N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide, is thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be consistent with the expected structure to confirm the identity and purity of the compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all reactions involving volatile, corrosive, or toxic reagents (especially thionyl chloride) in a certified chemical fume hood.

  • Handling of Reagents:

    • Thionyl Chloride: Is corrosive and reacts violently with water. Handle with extreme care.

    • Triethylamine: Is flammable and has a strong odor.

    • Tin(II) Chloride: Is a reducing agent and should be handled with care.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Tin(II) chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (i) 4-Methoxyphenylacetyl chloride. Retrieved from [Link]

Sources

Application

Technical Guide: Synthesis and Evaluation of Phenylacetamide-Based Tubulin Polymerization Inhibitors

Abstract Microtubule-targeting agents (MTAs) remain a cornerstone of cancer chemotherapy.[1] While taxanes stabilize microtubules, destabilizing agents like vinca alkaloids and colchicine prevent polymerization, leading...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Microtubule-targeting agents (MTAs) remain a cornerstone of cancer chemotherapy.[1] While taxanes stabilize microtubules, destabilizing agents like vinca alkaloids and colchicine prevent polymerization, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.[2][3] This guide details the synthesis and biological characterization of phenylacetamide-based inhibitors targeting the colchicine-binding site (CBS). The phenylacetamide moiety serves as a flexible yet conformationally restricted linker, often bridging a pharmacophore mimicking the A-ring of colchicine (e.g., 3,4,5-trimethoxyphenyl) with a hydrophobic "cap" group.

Part 1: Chemical Synthesis Strategy

Rational Design & Retrosynthesis

The phenylacetamide scaffold is designed to occupy the hydrophobic pocket of the CBS. A critical Structure-Activity Relationship (SAR) feature is the presence of a 3,4,5-trimethoxyphenyl (TMP) ring, which mimics the A-ring of colchicine and forms essential hydrogen bonds with Cys241 and Val181 in


-tubulin.

The synthesis typically follows a convergent approach via amide bond formation between a substituted aniline (the TMP moiety) and a phenylacetic acid derivative.

Representative Protocol: Synthesis of -(3,4,5-trimethoxyphenyl)-2-phenylacetamide

Objective: Synthesize a model inhibitor where the TMP "anchor" is linked to a hydrophobic benzyl ring via an acetamide bridge.

Reagents & Materials
  • Starting Material A: 3,4,5-Trimethoxyaniline (1.0 equiv)

  • Starting Material B: Substituted Phenylacetic Acid (e.g., 4-methoxyphenylacetic acid) (1.1 equiv)

  • Coupling Agents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv), HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF or DCM

  • Workup: EtOAc, 1N HCl, Saturated NaHCO

    
    , Brine.
    
Step-by-Step Methodology
  • Activation: In a round-bottom flask under inert atmosphere (

    
    ), dissolve the substituted phenylacetic acid (1.1 equiv) in anhydrous DMF. Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir at 
    
    
    
    for 30 minutes to activate the carboxylic acid.
  • Coupling: Add 3,4,5-trimethoxyaniline (1.0 equiv) and DIPEA (2.0 equiv) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via TLC (System: Hexane:EtOAc 1:1).

  • Workup:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash sequentially with 1N HCl (

      
       mL) to remove unreacted amine/catalyst.
      
    • Wash with Saturated NaHCO

      
       (
      
      
      
      mL) to remove unreacted acid.
    • Wash with Brine (

      
       mL).
      
    • Dry organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (SiO

    
    , Gradient: 0-40% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    H-NMR and LC-MS. Key diagnostic peak: Amide -NH singlet 
    
    
    
    9.0–10.0 ppm.
Synthetic Workflow Diagram

SynthesisScheme Start1 Phenylacetic Acid (Hydrophobic Cap) Activation Activation (EDCI/HOBt, DMF, 0°C) Start1->Activation Start2 3,4,5-Trimethoxyaniline (Tubulin Anchor) Coupling Amide Coupling (DIPEA, RT, 12h) Start2->Coupling Activation->Coupling Workup Workup & Purification (Acid/Base Wash, Column Chrom.) Coupling->Workup Product Phenylacetamide Inhibitor (Final Compound) Workup->Product

Caption: Convergent synthetic pathway for phenylacetamide-based tubulin inhibitors using standard carbodiimide coupling chemistry.

Part 2: In Vitro Tubulin Polymerization Assay

Principle

This assay is the gold standard for validating direct interaction with tubulin. It utilizes >99% pure tubulin (usually porcine brain source) and a fluorescent reporter (e.g., DAPI or a proprietary fluorophore) that increases in fluorescence intensity upon incorporation into microtubules. Inhibitors will suppress this increase, reducing the


 of the growth phase.
Materials
  • Purified Tubulin: >99% purity (Cytoskeleton Inc.[4][5][6] Cat# T240 or equivalent).[5]

  • GTP Stock: 100 mM (guanosine triphosphate).

  • General Tubulin Buffer (GTB): 80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA.[4][7][8]
    
  • Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) or commercial equivalent.

  • Controls:

    • Negative: DMSO (Vehicle).[2]

    • Positive (Inhibitor): Colchicine (3

      
      M) or Vinblastine.
      
    • Positive (Enhancer): Paclitaxel (3

      
      M).[4][5]
      
Detailed Protocol
  • Preparation: Pre-warm the 96-well black half-area plate to 37°C. Thaw tubulin rapidly at 37°C and place immediately on ice.

  • Master Mix Assembly (per well):

    • GTB Buffer: 85

      
      L
      
    • GTP (100 mM): 1

      
      L (Final conc. 1 mM)
      
    • Tubulin (10 mg/mL): 4

      
      L (Final conc. ~2-3 mg/mL)
      
    • Fluorescent Reporter: 10

      
      L
      
  • Compound Addition:

    • Add 5

      
      L of test compound (100X stock in DMSO) to experimental wells.
      
    • Add 5

      
      L of DMSO to control wells.
      
  • Initiation: Add 95

    
    L of the Master Mix to each well containing the compound.
    
  • Measurement: Immediately place in a fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm).

  • Kinetics: Read every 60 seconds for 60 minutes at 37°C.

Data Analysis & Interpretation

Plot RFU (Relative Fluorescence Units) vs. Time.

ParameterDMSO ControlPhenylacetamide InhibitorPaclitaxel (Stabilizer)
Lag Phase Standard (~5-10 min)Extended or FlatlineEliminated (Immediate growth)
Growth Phase (

)
High SlopeSignificantly Reduced Increased Slope
Steady State High PlateauLow PlateauHigh Plateau
Assay Logic Diagram

AssayLogic Tubulin Free Tubulin Dimers (Low Fluorescence) Polymerization Polymerization Process (Nucleation -> Elongation) Tubulin->Polymerization Normal Condition Inhibitor Add Phenylacetamide Inhibitor Tubulin->Inhibitor GTP + GTP & 37°C GTP->Polymerization MTs Microtubules Formed (High Fluorescence) Polymerization->MTs Result Polymerization Blocked (Flat Fluorescence Curve) Polymerization->Result Inhibition Inhibitor->Polymerization Binds Colchicine Site

Caption: Mechanism of the fluorescence-based tubulin polymerization assay. Inhibitors block the transition from dimers to polymers.

Part 3: Secondary Validation (Cellular)

Immunofluorescence Imaging

To confirm the mechanism in a cellular context, visualize the microtubule network.

  • Cells: HeLa or MCF-7 cells seeded on glass coverslips.

  • Treatment: Treat with IC

    
     concentration of inhibitor for 24 hours.
    
  • Fixation: 4% Paraformaldehyde (15 min) or ice-cold Methanol (10 min).

  • Staining:

    • Primary Ab: Anti-

      
      -tubulin (Mouse monoclonal).
      
    • Secondary Ab: Goat anti-mouse IgG-FITC (Green).

    • Counterstain: DAPI (Blue, Nuclei).

  • Expected Result: Control cells show organized filamentous networks. Treated cells display diffuse staining, rounded morphology, and fragmented microtubules , characteristic of polymerization inhibition.

References

  • BenchChem. (2025).[1][2][3][4] Tubulin Polymerization Assay with Tubulin Inhibitor 26: Application Notes and Protocols. Retrieved from

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [4]

  • Wang, Y., et al. (2021). Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole. RSC Advances. Retrieved from

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors that Interact with the Colchicine Binding Site. Pharmaceutical Research. Retrieved from

  • Kaur, R., et al. (2017). Recent developments in the synthesis and anticancer activity of colchicine binding site inhibitors. European Journal of Medicinal Chemistry. Retrieved from

Sources

Method

Application Note: Tyrosine-Specific Bioconjugation Using N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide via Diazonium Coupling

Introduction Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] It enables the creation of sophisticated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] It enables the creation of sophisticated functional molecules like antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and surface-immobilized enzymes.[2][3] The choice of chemical reaction and the specific amino acid residue to be targeted are critical for creating stable, homogeneous, and functional bioconjugates. While lysine and cysteine residues are traditionally targeted, their high abundance can lead to heterogeneous products.[4][]

Tyrosine, with its phenolic side chain, offers a compelling target for site-specific modification due to its relatively low abundance and surface exposure on many proteins.[][6] This application note describes a methodology utilizing N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide for the targeted bioconjugation of proteins via diazonium coupling to tyrosine residues. The aromatic amine of this reagent can be converted into a reactive diazonium salt, which then undergoes an electrophilic aromatic substitution with the electron-rich phenol ring of tyrosine.[7][8] This process, known as azo coupling, forms a stable azo bond, effectively linking the methoxyphenylacetamide moiety to the protein.[8] This technique provides a robust method for researchers developing novel bioconjugates for therapeutic and diagnostic applications.

Reagent: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide

  • Structure:

  • Molecular Formula: C₁₅H₁₆N₂O₂[9]

  • Molecular Weight: 256.30 g/mol [9]

  • Key Functional Groups:

    • Primary Aromatic Amine (-NH₂): The reactive handle for diazotization.

    • Amide Linker (-CONH-): Provides a stable connection between the phenyl rings.

    • 4-methoxyphenyl Group: The payload or modifier being conjugated to the protein. Its properties may influence the final conjugate's characteristics (e.g., hydrophobicity, binding affinity).

Storage and Handling: Store the solid compound in a dark place under an inert atmosphere at room temperature. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, as compounds of this class can be irritants.

Principle of Bioconjugation

The conjugation strategy involves two main steps:

  • Diazotization: The primary aromatic amine of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is converted to a highly reactive diazonium salt (-N₂⁺) using nitrous acid (HNO₂). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) under cold, acidic conditions (typically with HCl). This step must be performed immediately before use, as diazonium salts are generally unstable.

  • Azo Coupling: The freshly prepared diazonium salt is added to the protein solution. The diazonium ion acts as an electrophile and reacts preferentially with the activated aromatic ring of tyrosine residues via electrophilic aromatic substitution.[8] The reaction is typically performed at a slightly alkaline pH (8.5-9.5) to deprotonate the phenolic hydroxyl group of tyrosine, which enhances its nucleophilicity and directs the coupling to the ortho position.

The workflow and reaction mechanism are illustrated in the diagrams below.

Diagrams of the Process

G cluster_0 Step 1: In Situ Diazotization cluster_1 Step 2: Azo Coupling to Protein Reagent N-(3-aminophenyl)-2- (4-methoxyphenyl)acetamide NaNO2 NaNO₂, HCl Reagent->NaNO2 Diazonium Reactive Diazonium Salt (Intermediate) NaNO2->Diazonium 0-5 °C Protein Target Protein (with Tyr residues) Diazonium->Protein Add Immediately Conjugate Bioconjugate Protein->Conjugate pH 8.5-9.5

Caption: General mechanism of diazonium azo coupling to tyrosine.

Detailed Experimental Protocols

Important: These protocols are generalized and should be optimized for your specific protein and application.

Protocol 1: Preparation of the Diazonium Reagent

Materials:

  • N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 1 M

  • Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

  • Ice bath

Procedure:

  • Prepare a 10 mM stock solution of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide in DMSO.

  • In a microcentrifuge tube, place 100 µL of the 10 mM stock solution.

  • Add 100 µL of 1 M HCl. Mix gently.

  • Place the tube in an ice bath and allow it to cool for 5 minutes.

  • Prepare a fresh 1 M solution of NaNO₂ in DI water.

  • To the chilled acetamide/HCl mixture, add 10 µL of the 1 M NaNO₂ solution dropwise while gently vortexing.

  • Incubate the reaction on ice for 15 minutes. The solution may turn a pale yellow color, indicating the formation of the diazonium salt.

  • This reagent is unstable. Use immediately in Protocol 2.

Protocol 2: Protein Conjugation via Azo Coupling

Materials:

  • Target protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Freshly prepared diazonium reagent (from Protocol 1)

  • Borate buffer (1 M, pH 9.0)

  • Desalting columns (e.g., Sephadex G-25) [10]* Reaction tubes

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in a reaction tube.

  • Adjust the pH of the protein solution to 8.5-9.0 by adding a calculated volume of 1 M borate buffer. A final borate concentration of 50-100 mM is recommended.

  • Add the freshly prepared diazonium reagent to the protein solution. A molar excess of 5 to 50-fold of the reagent over the protein is a good starting point for optimization.

  • Incubate the reaction for 1-2 hours at 4°C with gentle end-over-end mixing. The reaction mixture may develop a yellow-orange color, characteristic of the azo bond formation.

  • After incubation, remove the excess, unreacted reagent and buffer-exchange the bioconjugate into a desired storage buffer (e.g., PBS, pH 7.4) using a pre-equilibrated desalting column. [10]6. Determine the protein concentration of the final conjugate using a BCA assay or by measuring absorbance at 280 nm (if the payload does not absorb at this wavelength).

Characterization of the Bioconjugate

Verifying the success of the conjugation and characterizing the product are critical steps. [11]Key quality attributes to measure include the Drug-to-Antibody Ratio (DAR), aggregation, and purity. [12][13]

Technique Purpose Description
UV-Vis Spectroscopy Determine Drug-to-Antibody Ratio (DAR) The newly formed azo bond imparts a characteristic absorbance in the visible range (typically 320-400 nm). [10]By measuring the absorbance at 280 nm (for protein) and at the λ_max of the azo-adduct, the DAR can be calculated using the Beer-Lambert law. This is a quick and simple method but does not provide information on distribution. [12]
Mass Spectrometry (MS) Confirm Covalent Modification & DAR Techniques like LC-MS can be used to determine the mass of the intact conjugate. The mass increase corresponds to the number of attached payload molecules, allowing for precise DAR calculation and assessment of heterogeneity. [11]
Size-Exclusion Chromatography (SEC-HPLC) Assess Aggregation and Purity SEC separates molecules based on size. This technique is used to quantify the percentage of monomeric conjugate versus aggregates or fragments, which can form during the conjugation process. [11]

| Ligand-Binding Assays (LBA) | Confirm Functional Activity | Assays like ELISA can be used to confirm that the conjugation process has not compromised the biological activity (e.g., antigen binding) of the protein. [12]|

Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Conjugation Inactive diazonium reagent.Ensure NaNO₂ solution is fresh and the diazotization reaction is kept cold (0-5°C). Use the reagent immediately after preparation.
Incorrect pH for coupling.Verify the pH of the protein solution is between 8.5 and 9.5 during the reaction. Tyrosine's phenol group needs to be deprotonated.
Tyrosine residues are not accessible.Ensure the target protein has surface-exposed tyrosine residues. Consider denaturing conditions if activity is not a concern, or choose a different protein target.
Protein Precipitation/Aggregation High concentration of organic solvent (DMSO).Minimize the volume of the diazonium reagent stock added to the protein solution. A final DMSO concentration below 10% is generally recommended.
Hydrophobicity of the payload.The methoxyphenylacetamide moiety may increase the hydrophobicity of the protein surface, leading to aggregation. [11]Reduce the molar excess of the reagent to achieve a lower DAR.
High Heterogeneity (Broad DAR) Inconsistent reaction conditions.Ensure uniform mixing and stable temperature throughout the reaction. Optimize reaction time and reagent stoichiometry.

Conclusion

The use of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide in a diazonium coupling reaction provides a targeted approach for modifying tyrosine residues on proteins. This method offers an alternative to more common lysine or cysteine-based strategies and can be valuable for producing more homogeneous bioconjugates. []Careful control of reaction conditions, particularly temperature and pH, is essential for successful and reproducible outcomes. The protocols and characterization strategies outlined in this note provide a comprehensive framework for researchers to apply this technique in the development of novel protein therapeutics, diagnostics, and research tools.

References

  • American Chemical Society. Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation.
  • Walsh Medical Media. Utilizing Tyrosine: Advancing Site-Specific Bioconjugation Applications. (2024).
  • ACS Publications. Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine–Cysteine Bond Formation. (2020).
  • LCGC International. Perspectives and Characterization on Antibody–Drug Conjugates. (2026).
  • Drug Discovery World. Key assays and analytical techniques for the development of antibody drug conjugates. (2025).
  • BOC Sciences. Tyrosine Conjugation for Site-Specific ADCs.
  • PMC. Analytical methods for physicochemical characterization of antibody drug conjugates.
  • ResearchGate. Tyrosine specific bioconjugation strategy in two modification steps.
  • ACS Publications. Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. (2021).
  • BioAgilytix. Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. (2025).
  • PMC. Arylation Chemistry for Bioconjugation.
  • Frontiers. Glycoconjugations of Biomolecules by Chemical Methods.
  • Echemi. N-(3-Amino-4-methoxyphenyl)acetamide.
  • Vector Labs. Bioconjugation And Its Use In Biomolecular Research. (2021).
  • PMC. Chemical modification of proteins with photocleavable groups. (2019).
  • PMC. β-alkoxy enones for biocompatible primary amine conjugation. (2025).
  • RSC Publishing. Protein tetrazinylation via diazonium coupling for covalent and catalyst-free bioconjugation.
  • PMC. Modification of Silk Fibroin Using Diazonium Coupling Chemistry and the Effects on hMSC Proliferation and Differentiation.
  • Wikipedia. Bioconjugation.
  • EPA. Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- Properties. (2025).
  • Sigma-Aldrich. N-(3-Amino-4-methoxyphenyl)acetamide.
  • Santa Cruz Biotechnology. N-(3-Aminophenyl)-2-(4-methoxyphenyl)acetamide.
  • ResearchGate. Mechanism of the diazo‐coupling reaction.
  • PubChem. 3'-Amino-4'-methoxyacetanilide.
  • PMC. An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide synthesis

Technical Support Case #4492: Yield Optimization for N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #4492: Yield Optimization for N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Strategic Analysis

User Issue: Low yield and/or purity in the synthesis of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide.

Diagnosis: The synthesis of this specific scaffold presents a classic "selectivity vs. reactivity" paradox.

  • The Selectivity Trap (Direct Route): If you are reacting 4-methoxyphenylacetic acid directly with m-phenylenediamine, the statistical probability of forming the bis-amide (di-acylation) is high, capping your theoretical maximum yield and complicating purification.

  • The Reactivity Trap (Nitro Route): If you are coupling 4-methoxyphenylacetic acid with 3-nitroaniline followed by reduction, the low nucleophilicity of the nitroaniline can lead to incomplete conversion during the coupling step, while the subsequent reduction can suffer from chemoselectivity issues (e.g., over-reduction or catalyst poisoning).

Recommendation: To achieve yields >85% with high purity, you must abandon the direct diamine coupling (unless strictly necessary) and adopt the Nitro-Reduction Route . This method separates the bond-forming events, ensuring 1:1 stoichiometry.

Synthesis Strategy Visualization

The following decision matrix outlines the critical pathways. We recommend Route B for maximum yield.

SynthesisStrategy Start Start: 4-Methoxyphenylacetic Acid RouteA Route A: Direct Coupling (m-Phenylenediamine) Start->RouteA Fast but Risky RouteB Route B: Nitro-Reduction (3-Nitroaniline) Start->RouteB Robust & Scalable BisAmide Risk: Bis-Amide Formation (Yield Loss) RouteA->BisAmide Equimolar conditions Target Target: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide RouteA->Target High Dilution Only NitroInter Intermediate: N-(3-nitrophenyl)amide RouteB->NitroInter 1:1 Stoichiometry Reduction Step 2: Selective Reduction (Fe/NH4Cl or H2/Pd) NitroInter->Reduction Reduction->Target >90% Yield

Figure 1: Strategic Decision Tree. Route B (Green) eliminates the statistical mixture issues of Route A.

Optimized Protocols (The "Gold Standard")

Phase 1: Amide Coupling (The Nitro Intermediate)

Objective: Synthesize N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide. Reaction Type: Nucleophilic Acyl Substitution.

The Problem: 3-nitroaniline is a poor nucleophile due to the electron-withdrawing nitro group. Standard EDC/HOBt couplings often stall.[1] The Fix: Use Thionyl Chloride (


)  activation to generate the highly reactive acid chloride, or use HATU  if acid-sensitive groups are present (unlikely here).

Protocol A (Acid Chloride Method - Recommended for Scale):

  • Activation: Dissolve 4-methoxyphenylacetic acid (1.0 equiv) in dry DCM. Add

    
     (1.5 equiv) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to obtain the crude acid chloride.
    
  • Coupling: Dissolve 3-nitroaniline (1.0 equiv) and Pyridine (1.5 equiv) in dry DCM (0.2 M concentration).

  • Addition: Cool amine solution to 0°C. Add the crude acid chloride (dissolved in minimal DCM) dropwise.

  • Workup: Stir at RT for 4 hours. Wash with 1M HCl (removes pyridine/unreacted amine)

    
     Sat. 
    
    
    
    (removes unreacted acid)
    
    
    Brine.
  • Yield Check: Expect >90% conversion. The product should precipitate or be a solid upon evaporation.

Phase 2: Nitro Reduction

Objective: Convert


 to 

without affecting the amide bond or the methoxy ether.

The Problem: Catalytic hydrogenation (


, Pd/C) is clean but can sometimes reduce the aromatic ring if over-exposed, or require specialized equipment.
The Fix: Iron-Ammonium Chloride Reduction (Bechamp Reduction variant) . It is chemoselective, cheap, and robust.

Protocol B (Fe/NH4Cl Reduction):

  • Setup: Suspend the Nitro-Intermediate (from Phase 1) in Ethanol/Water (3:1 ratio).

  • Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring. The reaction is heterogeneous.

  • Monitoring: Monitor by TLC (EtOAc/Hexane). The starting material (less polar) will disappear; the amine (more polar, often fluorescent) will appear. Reaction time: 1-4 hours.

  • Workup (Crucial Step): Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. The product may precipitate. If not, extract into EtOAc, wash with water, and dry.

Troubleshooting Guide (FAQ)

Symptom 1: "My product is a sticky oil that won't crystallize."

  • Diagnosis: This is typically caused by residual solvent (DMF/Pyridine) or impurities (unreacted aniline).

  • Resolution (Acid-Base Rescue):

    • Dissolve the crude oil in 1M HCl . The target amine will protonate and dissolve in the aqueous layer.

    • Wash this aqueous phase with Ethyl Acetate (3x). Impurities (non-basic) stay in the organic layer; discard organic layer.

    • Basify the aqueous phase to pH 10 using NaOH . The product will precipitate or oil out.

    • Extract the now-cloudy aqueous phase with fresh EtOAc. Dry and evaporate.[2] This yields the pure amine.

Symptom 2: "Low yield in the coupling step (Direct Route)."

  • Diagnosis: If you used Route A (Diamine), you likely formed the bis-amide.

  • Resolution: If you must use Route A, use a 5-fold excess of m-phenylenediamine . Add the acid chloride very slowly to the amine solution. This ensures the acid always encounters a fresh diamine molecule, statistically favoring mono-acylation [1].

Symptom 3: "The reduction is incomplete (Spot-to-spot on TLC)."

  • Diagnosis: Iron surface passivation.

  • Resolution: Add 2-3 drops of concentrated HCl to the Fe/EtOH mixture to "etch" the iron surface and activate it. Ensure vigorous stirring; the reaction is surface-area dependent.

Data Summary Table

ParameterRoute A (Direct)Route B (Nitro - Recommended)
Limiting Reagent Acid Chloride3-Nitroaniline
Stoichiometry 1 Acid : 5 Amine1 Acid : 1 Amine
Major Impurity Bis-amide (Difficult separation)Unreacted Nitro (Easy separation)
Typical Yield 40-60%85-95%
Purification Column ChromatographyRecrystallization / Acid-Base Wash

Troubleshooting Logic Flow

Use this diagram to diagnose your specific failure mode.

Troubleshooting Issue Issue Encountered LowYield Low Yield Issue->LowYield Impurity Impurity/Oil Issue->Impurity CheckRoute Check Route LowYield->CheckRoute AcidBase Action: Acid/Base Extraction Impurity->AcidBase Direct Direct Coupling? CheckRoute->Direct Nitro Nitro Route? CheckRoute->Nitro BisAmide Cause: Bis-Amide Fix: High Dilution Direct->BisAmide CouplingStall Cause: Low Nucleophilicity Fix: Use Acid Chloride Nitro->CouplingStall

Figure 2: Troubleshooting Logic Flowchart.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Allen, C. L., & Williams, J. M. (2011). Direct amide formation from unactivated carboxylic acids and amines.[2] Chemical Society Reviews, 40(7), 3405-3415. Link

  • BenchChem Technical Support. (2025). Troubleshooting Amide Coupling Reactions with Electron-Rich Amines. 6

  • Santa Cruz Biotechnology. N-(3-Aminophenyl)-2-(4-methoxyphenyl)acetamide Product Data. 7

Sources

Optimization

Technical Support Center: Solubility Issues with N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide

Introduction Welcome to the technical support guide for N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide. This resource is intended for researchers, scientists, and drug development professionals who may encounter solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide. This resource is intended for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is an aromatic amide with potential applications as a synthetic intermediate or a research tool in various biochemical and pharmacological studies. However, its chemical structure, characterized by multiple aromatic rings and an amide linkage, contributes to its low aqueous solubility, a common hurdle in experimental work.

This guide provides a comprehensive collection of troubleshooting strategies, detailed experimental protocols, and frequently asked questions (FAQs) to help you overcome these solubility issues. The information presented here is grounded in established physicochemical principles and aims to provide practical, scientifically sound solutions to ensure the success and reproducibility of your experiments.

Section 1: Compound Properties at a Glance

Before attempting to solubilize a compound, it is crucial to understand its fundamental physicochemical properties. These parameters dictate its behavior in different solvent systems and are key to designing an effective solubilization strategy.

PropertyValueSource
Chemical Formula C₁₅H₁₆N₂O₂[1]
Molecular Weight 256.30 g/mol [1]
Appearance Solid (form and color may vary)
CAS Number Not available for this specific isomer.
Predicted XLogP3 2.5A higher XLogP3 value generally indicates lower aqueous solubility.
Predicted pKa (most basic) 4.2 (for the aminophenyl group)The amino group can be protonated at acidic pH, which can significantly impact solubility.

Note: Some properties are predicted based on the structure of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide as experimental data is not widely available.

Section 2: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses common questions and provides rapid, actionable advice for immediate troubleshooting.

Q1: What is the expected aqueous solubility of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide at neutral pH?

At neutral pH, the aqueous solubility is expected to be very low. Aromatic amides are generally considered to have poor water solubility due to their non-ionic character and the presence of hydrophobic aromatic rings.[2][3]

Q2: Why is this compound so poorly soluble in water?

The poor water solubility of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is due to a combination of factors:

  • Hydrophobicity: The two aromatic rings (the aminophenyl and methoxyphenyl groups) are hydrophobic and resist interaction with polar water molecules.

  • Amide Group: While the amide group can participate in hydrogen bonding, its contribution to overall solubility is outweighed by the large non-polar surface area of the molecule.[2]

  • Crystal Lattice Energy: In its solid state, the molecules are tightly packed in a crystal lattice. A significant amount of energy is required to break these intermolecular forces before the compound can dissolve.

Q3: I'm seeing a precipitate in my aqueous buffer after adding the compound from a stock solution. What is the most likely cause?

This is a common issue known as "crashing out." It typically occurs when a concentrated stock solution of the compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. The organic solvent disperses, and the compound is suddenly exposed to an environment where its solubility is much lower, causing it to precipitate. To avoid this, it is crucial to ensure that the final concentration of the organic solvent in the aqueous buffer is high enough to maintain solubility, or to use a different solubilization strategy altogether.

Q4: Can I use DMSO to dissolve the compound? What are the potential downsides?

Yes, Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can likely dissolve N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide at high concentrations. However, be aware of the following:

  • Cellular Toxicity: DMSO can be toxic to cells, even at low concentrations. It is essential to determine the maximum tolerable DMSO concentration for your specific cell line or experimental system.

  • Assay Interference: DMSO can interfere with certain enzymatic assays and binding studies. Always run a vehicle control (buffer with the same concentration of DMSO but without the compound) to account for these effects.

  • Final Concentration: When preparing a working solution, ensure that the final concentration of DMSO is kept to a minimum, typically below 0.5% (v/v) for most cell-based assays.

Q5: Is heating a recommended method to improve solubility?

Heating can temporarily increase the solubility of a compound. However, this method should be used with caution as it can lead to the formation of a supersaturated solution that may precipitate upon cooling. More importantly, excessive heat can cause chemical degradation of the compound, particularly hydrolysis of the amide bond. If you choose to heat the solution, do so gently and for a minimal amount of time. It is also advisable to check for compound stability under these conditions using an analytical technique like HPLC.

Section 3: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for advanced solubilization techniques.

Guide 1: pH-Mediated Solubilization

Principle: The N-(3-aminophenyl) group in the molecule is basic and can be protonated in an acidic environment. This protonation introduces a positive charge, creating a salt form of the compound that is significantly more soluble in water. This is a common and effective strategy for compounds with ionizable functional groups.[4][5]

Experimental Protocol: pH Adjustment

  • Prepare a Slurry: Add a known amount of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide to your desired aqueous buffer (e.g., water, PBS) to create a slurry.

  • Acidification: While stirring, slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl) to the slurry.

  • Monitor Dissolution: Observe the solution for clarity. Use a calibrated pH meter to monitor the pH as you add the acid.

  • Determine Solubilization pH: Note the pH at which the compound completely dissolves. This will be the minimum pH required for solubilization.

  • Final pH Adjustment (Optional): If your experiment requires a higher pH, you can carefully back-titrate with a dilute base (e.g., 0.1 M NaOH). However, be aware that the compound may precipitate if the pH is raised above its solubility limit.

Pros & Cons of pH Adjustment

ProsCons
Simple and cost-effective.The required acidic pH may not be compatible with your experimental system (e.g., cell culture).
Can achieve a significant increase in solubility.The compound may be less stable at very low or high pH due to potential hydrolysis of the amide bond.
Avoids the use of organic co-solvents.The change in pH may alter the biological activity of the compound.

Workflow for pH-Mediated Solubilization

A Start: Compound Slurry in Aqueous Buffer B Add Dilute Acid (e.g., 0.1 M HCl) Dropwise A->B C Monitor pH and Visual Clarity B->C D Compound Dissolves? C->D D->B No E Record Solubilization pH D->E Yes F Solution Ready for Use E->F

Caption: Workflow for pH-mediated solubilization.

Guide 2: Co-Solvent Systems

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic compounds.[6][7]

Common Co-solvents for Preclinical Formulations

Co-SolventProperties and Typical Use
Ethanol A less toxic alternative to DMSO, but may have its own biological effects.
Propylene Glycol (PG) Commonly used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) A non-toxic, water-miscible polymer often used to increase solubility.
Glycerol A viscous, non-toxic co-solvent.

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solutions: Dissolve a high concentration of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide in a panel of co-solvents (e.g., DMSO, Ethanol, PEG 400).

  • Titration: In separate tubes, add your aqueous buffer.

  • Dilution: Slowly add small amounts of the stock solution to the aqueous buffer while vortexing.

  • Observe for Precipitation: Note the maximum concentration of the compound that can be achieved in the final solution before precipitation occurs. Also, note the final percentage of the co-solvent.

  • Select Optimal System: Choose the co-solvent system that provides the desired compound concentration with the lowest percentage of the organic solvent.

Critical Considerations:

  • Always consider the potential for the co-solvent to interfere with your assay or to have toxic effects in your experimental model.

  • The order of addition can be important. Sometimes, adding the aqueous buffer to the co-solvent stock solution can prevent precipitation.

Mechanism of Co-Solvency

cluster_0 Poor Solubility in Water cluster_1 Enhanced Solubility with Co-solvent A Hydrophobic Compound B Water Molecules (High Polarity) A->B Repulsion C Hydrophobic Compound D Co-solvent Molecules Reduce Bulk Polarity C->D Favorable Interaction E Water Molecules D->E Miscible

Caption: Co-solvents reduce solvent polarity, enhancing solubility.

Guide 3: Use of Excipients - Surfactants

Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be encapsulated within the hydrophobic core, effectively dispersing them in the aqueous medium.[5][7]

Commonly Used Surfactants

SurfactantTypeNotes
Tween® 80 (Polysorbate 80) Non-ionicWidely used in pharmaceutical formulations, generally considered safe.
Sodium Lauryl Sulfate (SLS) AnionicA powerful solubilizing agent, but can be harsh and may denature proteins.
Solutol® HS 15 Non-ionicA modern surfactant with good solubilizing capacity and biocompatibility.[7]

Experimental Protocol: Micellar Solubilization

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration above its critical micelle concentration (CMC).

  • Add Compound: Add the solid N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide to the surfactant solution.

  • Equilibrate: Stir or sonicate the mixture to facilitate the encapsulation of the compound into the micelles. This may take some time.

  • Clarify Solution: If necessary, centrifuge or filter the solution to remove any undissolved material.

  • Quantify Concentration: Use a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) to determine the final concentration of the solubilized compound.

Micellar Encapsulation Mechanism

Caption: Surfactant micelles encapsulate hydrophobic compounds.

Section 4: Stability Considerations

When developing a solubilization strategy, it is important to consider the chemical stability of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide.

  • pH Stability: Amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, especially when combined with heat. It is recommended to perform a preliminary stability study if you plan to store the compound in a solution at a pH far from neutral for an extended period.

  • Photostability: Aromatic compounds can sometimes be sensitive to light. It is good practice to store stock solutions in amber vials or protected from light to prevent photodegradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound precipitation or degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively address the solubility challenges associated with N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide, leading to more reliable and reproducible experimental outcomes.

References

  • International Journal of Pharmaceutical Sciences. (2025, June 08). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024, March 15).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Pharma Tutor. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Brieflands. (2021, May 31).
  • Echemi. N-(3-Amino-4-methoxyphenyl)acetamide.
  • BLDpharm. 6375-47-9|N-(3-Amino-4-methoxyphenyl)acetamide.
  • Sigma-Aldrich. N-(3-Amino-4-methoxyphenyl)acetamide | 6375-47-9.
  • PubChem. 3'-Amino-4'-methoxyacetanilide | C9H12N2O2 | CID 80779.
  • EPA. Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- Properties.
  • ECHEMI. 102-28-3, N-(3-Aminophenyl)acetamide Formula.
  • MilliporeSigma. N-(3-Amino-4-methoxyphenyl)acetamide | 6375-47-9.
  • Santa Cruz Biotechnology. N-(3-Aminophenyl)-2-(4-methoxyphenyl)acetamide.
  • Wikipedia. Acetamide.
  • Principles of Drug Action 1, Spring 2005, Amides.
  • Sigma-Aldrich. 2-(4-Aminophenoxy)-N-(4-methoxyphenyl)acetamide.
  • Sciencemadness Wiki. (2020, February 29). Acetamide.
  • Wikipedia. 3-Aminoacetanilide.
  • PubMed. (2007).
  • Cheméo. Chemical Properties of N-Acetyl-N-(4-methoxyphenyl)acetamide.
  • American Chemical Society. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.

Sources

Troubleshooting

Technical Support Center: Recrystallization of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide

The following technical guide is designed for researchers and process chemists working with N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide . As a Senior Application Scientist, I have synthesized the purification protocol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide . As a Senior Application Scientist, I have synthesized the purification protocols based on the physicochemical properties of N-aryl-2-arylacetamides and specific structural analogs found in pharmaceutical intermediate processing.

Topic: Purification & Crystallization Protocol Molecule Class: Substituted Acetanilide / Phenylacetamide CAS (Analogous): N/A (Specific intermediate) Primary Functional Groups: Secondary Amide, Primary Aromatic Amine, Methoxy Ether.

Part 1: Executive Summary & Solvent Selection

Quick Answer: The most robust solvent system for this compound is Ethanol (95%) or an Ethanol/Water pair.

For higher purity requirements (removal of polar oxidative impurities), a Toluene recrystallization or Ethyl Acetate/Heptane precipitation is recommended.

Physicochemical Logic

The molecule contains a hydrophobic domain (two aromatic rings, methoxy group) and a hydrogen-bonding domain (amide linker, primary amine).

  • Why Ethanol? The amide and amine functionalities form strong hydrogen bonds with ethanol, ensuring solubility at boiling point (

    
    ). The hydrophobic rings drive crystallization upon cooling as the entropic penalty of solvation increases.
    
  • Why Avoid Pure Water? The lipophilic 4-methoxyphenyl and phenylene spacers render the molecule insoluble in water at neutral pH.

  • Why Avoid Chlorinated Solvents? DCM or Chloroform are "too good" as solvents; the compound will likely remain soluble even at

    
    , leading to poor recovery yields.
    
Solvent Decision Matrix (Data Table)
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Profile
Ethanol (95%) HighLowGood (removes salts)Low (Green solvent)
Ethyl Acetate ModerateVery LowExcellent (removes polar tars)Low
Toluene ModerateLowHigh (removes non-polar side products)Moderate (Flammability)
Acetonitrile HighModeratePoor (often oils out)Moderate
Water InsolubleInsolubleN/AN/A

Part 2: Detailed Protocols

Protocol A: The Standard Ethanol Recrystallization

Best for: Routine purification after amide coupling.

  • Dissolution: Transfer crude solid (e.g., 5.0 g) to an Erlenmeyer flask. Add Ethanol (95%) (approx. 5-7 mL per gram) and heat to reflux (

    
     oil bath).
    
    • Note: If solids remain, add ethanol in 1 mL increments. If the solution is dark/black (oxidized amine), add Activated Charcoal (5% w/w) and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block. Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Crystallization: Once at RT, transfer to a

    
     fridge for 2-4 hours.
    
  • Collection: Filter the off-white/pale-grey crystals using vacuum filtration. Wash the cake with cold Ethanol (

    
    , 2 x 5 mL).
    
  • Drying: Dry under high vacuum at

    
     for 6 hours.
    
Protocol B: The Anti-Solvent Method (EtOAc/Heptane)

Best for: Oily crudes or when the product refuses to crystallize from alcohols.

  • Dissolve the crude material in the minimum amount of boiling Ethyl Acetate .

  • Once dissolved, remove from heat source.

  • Add Heptane (or Hexane) dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Ethyl Acetate to clear the solution again.

  • Allow to cool undisturbed. The hydrophobic effect will force the amide out of solution as the temperature drops.

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is common with acetanilides containing flexible linkers. The compound is separating as a liquid phase before it can organize into a crystal lattice. Corrective Action:

  • Reheat the mixture until the oil dissolves back into a homogenous solution.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.

  • Slow Down: Insulate the flask with a towel to slow the cooling rate.

  • Change Solvent: Switch from Ethanol to Isopropanol (IPA) . IPA has a higher boiling point and lower polarity, often suppressing oiling.

Issue 2: "The crystals are turning purple/brown."

Diagnosis: The primary amine (aniline) on the meta-position is oxidizing. Anilines are sensitive to air and light. Corrective Action:

  • Perform the recrystallization under an inert atmosphere (

    
     or Ar) if possible.
    
  • Add a pinch of sodium dithionite or ascorbic acid to the recrystallization solvent (if using aqueous ethanol) to act as an antioxidant.

  • Store the final product in amber vials under nitrogen.

Issue 3: "Low recovery yield (<50%)."

Diagnosis: The compound is too soluble in the chosen solvent, or the mother liquor volume is too high. Corrective Action:

  • Concentrate the mother liquor (filtrate) by 50% on a rotavap and repeat the cooling step to harvest a "second crop."

  • Check the pH. If the solution is acidic, the amine might be protonated (forming a salt), which is highly soluble in water/ethanol. Neutralize with a drop of aqueous

    
     if suspected.
    

Part 4: Visualization (Process Flow)

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the optimal purification path based on crude material characteristics.

RecrystallizationLogic Start Start: Crude N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide CheckState Physical State of Crude? Start->CheckState Solid Solid / Powder CheckState->Solid Clean-ish Oil Sticky Oil / Gum CheckState->Oil Impure EthanolPath Try Ethanol (95%) Solid->EthanolPath EtOAcPath Try EtOAc / Heptane Oil->EtOAcPath SolventChoice Solvent Selection ResultCheck Did it Crystallize? EthanolPath->ResultCheck EtOAcPath->ResultCheck Success Filter & Dry ResultCheck->Success Yes FailOil Oiled Out ResultCheck->FailOil No (Liquid Phase) FixOil Reheat + Seed + Slow Cool FailOil->FixOil FixOil->ResultCheck Retry

Caption: Decision matrix for solvent selection based on the initial physical state of the crude intermediate.

Part 5: References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of aromatic amides and anilines).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for amide formation and purification logic).

  • Santa Cruz Biotechnology. (n.d.). N-(3-Aminophenyl)-2-(4-methoxyphenyl)acetamide Product Data. (Confirmation of compound existence and stability class).

  • PubChem. (n.d.). Compound Summary for Acetamide, N-(4-aminophenyl)- (Structural analog reference for solubility properties).

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide

A Comparative Technical Guide for Structural Validation Part 1: Executive Summary & Structural Logic This guide provides a definitive H-NMR analysis of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide , a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Validation

Part 1: Executive Summary & Structural Logic

This guide provides a definitive H-NMR analysis of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide , a critical intermediate often utilized in the synthesis of benzamide-based histone deacetylase (HDAC) inhibitors (e.g., Entinostat analogs).

Unlike standard spectral libraries, this guide adopts a comparative approach . We validate the product's identity not just by listing peaks, but by analyzing the differential shifts relative to its two primary precursors: 1,3-phenylenediamine and 4-methoxyphenylacetic acid . This method offers the highest rigorousness for confirming successful amide coupling while assessing regioisomeric purity.

The Structural Scaffold

The molecule consists of two distinct aromatic domains connected by a methylene-amide linker:

  • Domain A (Nucleophile derived): A meta-substituted aniline ring (3-aminophenyl).

  • Domain B (Electrophile derived): A para-substituted anisole ring (4-methoxyphenyl).[1]

  • Linker: An acetamide bridge.[2][3][4]

Structure cluster_shifts Key NMR Diagnostic Zones (DMSO-d6) Anisole 4-Methoxyphenyl (Donor Region) Linker Acetamide Linker (-CH2-CO-NH-) Anisole->Linker Methylene Bridge Aniline 3-Aminophenyl (Acceptor Region) Linker->Aniline Amide Bond Methoxy Methoxy (-OCH3) ~3.7 ppm Methylene Methylene (-CH2-) ~3.5 ppm AmideNH Amide NH ~10.0 ppm AmineNH2 Amine (-NH2) ~5.0 ppm

Caption: Structural segmentation of the target molecule highlighting the four distinct NMR diagnostic zones required for validation.

Part 2: Comparative Spectral Analysis

To ensure scientific integrity, we compare the target spectrum against its precursors. This effectively tracks the reaction progress and highlights the specific chemical shift perturbations caused by the amide bond formation.

Solvent System: DMSO-d6 (Recommended for clear observation of labile NH protons).

Table 1: Chemical Shift Tracking (Precursor vs. Product)
Proton AssignmentPrecursor A (1,3-Diaminobenzene)Precursor B (4-Methoxyphenylacetic acid)Target Product Diagnostic Shift (Δδ) Multiplicity
Amide -NH- N/AN/A9.90 - 10.10 New Signal Singlet
Amine -NH₂ ~4.60 (4H, br)N/A4.90 - 5.10 Slight DownfieldBroad Singlet
Aromatic (Acid Side) N/A7.15 (d), 6.85 (d)7.20 (d), 6.88 (d) MinimalAA'BB' System
Aromatic (Amine Side) 6.75 (t), 5.90 (m)N/A6.90 - 7.10 Downfield (+0.2-1.0) Multiplets
Methylene (-CH₂-) N/A3.453.52 - 3.58 +0.10 (Deshielding)Singlet
Methoxy (-OCH₃) N/A3.733.73 NoneSinglet
Carboxylic -COOH N/A~12.0 (br)Absent Disappearance N/A
Detailed Mechanistic Interpretation
  • The "Amide Effect" (Aromatic Region):

    • In the starting material (1,3-diaminobenzene), the ring protons are highly shielded (upfield, <6.0 ppm) due to the strong electron-donating effect of two amino groups.

    • Crucial Validation: Upon acylation, one amino group becomes an amide. The amide carbonyl is electron-withdrawing. Consequently, the protons ortho and para to the new amide bond shift downfield (from ~6.0 ppm to ~7.0 ppm). If you still see triplets at 5.9 ppm, your reaction is incomplete.

  • The Methylene Sentinel:

    • The singlet corresponding to the benzylic methylene (-CH2-) is the purity sentinel.

    • Precursor: ~3.45 ppm (Acid environment).

    • Product: ~3.55 ppm (Amide environment).[3][5]

    • Impurity Alert: A peak at ~3.6-3.8 ppm often indicates the formation of the methyl ester side product if methanol was used during workup.

Part 3: Experimental Protocol & Workflow

This protocol is designed to be self-validating. It includes checkpoints to ensure the NMR sample represents the bulk material.

Step 1: Synthesis (Amide Coupling)
  • Reagents: 4-Methoxyphenylacetic acid (1.0 eq), 1,3-Phenylenediamine (3.0 eq - Excess used to prevent bis-acylation), EDC·HCl (1.2 eq), HOBt (1.2 eq).

  • Solvent: DMF or DCM (Dry).

  • Procedure:

    • Activate acid with EDC/HOBt for 30 mins at 0°C.

    • Add diamine slowly.

    • Stir at RT for 12h.

    • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.

    • Purification: Column chromatography (Hexane:EtOAc) is essential to remove the excess diamine.

Step 2: NMR Sample Preparation
  • Mass: 5-10 mg of dried solid.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Tube: 5mm high-precision NMR tube.

  • Acquisition: 16 scans minimum; 30° pulse angle; d1 relaxation delay > 1.0s (to integrate aromatic protons accurately).

Step 3: Workflow Diagram (Graphviz)

Workflow Start Crude Reaction Mixture TLC TLC Check (Rf ~0.4 in 1:1 Hex/EtOAc) Start->TLC Workup Acidic Wash (1M HCl) *Removes excess diamine* TLC->Workup If complete Isolation Isolation & Drying Workup->Isolation NMR_Prep Dissolve in DMSO-d6 Isolation->NMR_Prep Validation Check Diagnostic Peaks: 1. Singlet @ 10.0 ppm (NH) 2. Singlet @ 3.55 ppm (CH2) NMR_Prep->Validation

Caption: Operational workflow for isolating the target amide and validating its purity via NMR markers.

Part 4: Troubleshooting & Impurity Profiling

Common issues encountered during the analysis of this specific scaffold:

  • Bis-Acylation (Impurity):

    • Observation: Disappearance of the broad amine (-NH2) peak at 5.0 ppm and appearance of two amide singlets at ~10.0 ppm.

    • Cause: Excess acid or insufficient amine excess during synthesis.

    • Remedy: Strict stoichiometry control (use 3 equivalents of diamine).

  • Residual Solvent Peaks (DMSO-d6):

    • Water: ~3.33 ppm (variable). Can overlap with the Methylene signal (~3.55 ppm).

    • Fix: Add a drop of D2O. The Amide NH and Amine NH2 will disappear (exchange), and the water peak will shift, revealing the underlying Methylene singlet if obscured.

  • Rotamers:

    • Unlike tertiary amides, this secondary amide usually exists as a single trans-conformer at room temperature. If peaks are doubled/broad, check for restricted rotation or presence of trace acid causing protonation.

References
  • Structural Analog Data (N-benzyl-2-(4-methoxyphenyl)acetamide)

    • Allen, C. L., et al. "Direct amide formation from unactivated carboxylic acids and amines." Royal Society of Chemistry, 2012.
  • Amide Shift Methodology

    • Abraham, R. J., et al. "1H chemical shifts in amides and the magnetic anisotropy... of the amide group." Magnetic Resonance in Chemistry, 2013.
  • General Spectral Data for 1,3-Phenylenediamine Derivatives

    • National Institute of Advanced Industrial Science and Technology (AIST).
  • Reaction Monitoring (HDAC Inhibitor Synthesis)

    • Gryder, B. E., et al. "Histone Deacetylase Inhibitors: Hands-on Synthesis and Evaluation.

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Verification of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide

For researchers, scientists, and professionals in drug development, the integrity of a chemical building block is the bedrock upon which a successful project is built. The purity of starting materials directly influences...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of a chemical building block is the bedrock upon which a successful project is built. The purity of starting materials directly influences the yield, impurity profile, and ultimately the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This guide provides an in-depth comparison of analytical methodologies for verifying the purity of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide, a key intermediate in various synthetic pathways. We will move beyond simple protocol recitation to explore the causality behind our experimental choices, ensuring a robust and self-validating approach to quality control.

Understanding the Analyte and Potential Impurities

N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is an aromatic amide. Its synthesis typically involves the coupling of an amine and a carboxylic acid (or its activated derivative).[3][] Understanding the synthesis route is critical for predicting potential impurities, which can be broadly categorized.[1][5]

  • Organic Impurities: These include unreacted starting materials (e.g., 3-aminoaniline, 4-methoxyphenylacetic acid), by-products from side reactions (e.g., di-acylated species), and degradation products (e.g., hydrolysis of the amide bond).[5][6]

  • Inorganic Impurities: These may consist of residual catalysts, reagents, or inorganic salts from the manufacturing process.[5][7]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification must be quantified and controlled.[5][8]

The International Council for Harmonisation (ICH) guidelines, specifically Q3A, provide a framework for acceptable limits for these impurities in new drug substances.[8][9]

A Multi-Pronged Analytical Strategy: The Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust verification strategy relies on an orthogonal approach, where different methods providing distinct chemical and physical measurements are combined. This ensures that impurities missed by one technique are detected by another.

Below is a workflow illustrating a comprehensive purity verification process.

Purity_Verification_Workflow cluster_0 Initial Assessment cluster_1 Quantitative & Qualitative Analysis cluster_2 Final Reporting Sample Receive Building Block N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide Identity Identity Confirmation (FTIR, ¹H NMR, MS) Sample->Identity Confirm structure HPLC Chromatographic Purity (HPLC-UV/DAD) Identity->HPLC Assess purity % Thermal Thermal & Solvent Analysis (DSC, TGA) Identity->Thermal Assess physical properties Impurity_ID Impurity Identification (LC-MS) HPLC->Impurity_ID Characterize >0.1% unknowns Data_Review Data Compilation & Review HPLC->Data_Review Impurity_ID->Data_Review Thermal->Data_Review CoA Certificate of Analysis (CoA) Generation Data_Review->CoA Finalize specifications

Caption: A typical workflow for the comprehensive purity analysis of a chemical building block.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is driven by the specific question being asked. Here, we compare the most critical methods for analyzing N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds and quantifying related substances.[1][9][10]

  • Principle: The sample is passed through a column packed with a stationary phase under high pressure. Separation occurs based on the differential partitioning of the analyte and its impurities between the mobile phase and the stationary phase. A UV detector is typically used for aromatic compounds like this one.

  • What It Tells Us: Provides a percentage purity value based on the relative area of all detected peaks. It is highly sensitive for detecting trace organic impurities.[1]

  • Causality in Method Choice: A reverse-phase C18 column is the logical starting point, as the analyte has significant non-polar character. An acidic mobile phase modifier (e.g., formic or phosphoric acid) is often used to ensure the primary amine on the phenyl ring is protonated, leading to sharper, more symmetrical peaks.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure elucidation and can provide quantitative information.[5][12]

  • Principle: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) align in a strong magnetic field. Radiofrequency pulses perturb this alignment, and the signal emitted as they relax provides detailed information about the chemical environment of each atom.

  • What It Tells Us: Confirms the chemical structure of the main component. The presence of unexpected signals can indicate impurities.[12] ¹H NMR is particularly useful as the integration of signals is proportional to the number of protons, allowing for a rough estimation of impurity levels if their structures are known.

  • Causality in Method Choice: DMSO-d₆ is an excellent solvent choice as it solubilizes the amide and has exchangeable proton signals (amide N-H, amine N-H) that are clearly visible. These exchangeable protons can provide valuable structural information.[13]

Mass Spectrometry (MS)

Often coupled with a separation technique like HPLC (LC-MS), mass spectrometry is a powerful tool for identifying impurities.[5][14]

  • Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

  • What It Tells Us: Provides the molecular weight of the main component and any co-eluting impurities. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition, which is invaluable for identifying unknown structures.[14]

  • Causality in Method Choice: Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the basic amine group is readily protonated to form [M+H]⁺ ions, leading to high sensitivity.

Thermal Analysis (DSC & TGA)

These techniques provide information about the physical properties of the material.

  • Principle:

    • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[15][16][17]

    • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[15][16][17]

  • What It Tells Us:

    • DSC: Determines the melting point and its range. A sharp melting point is indicative of high purity, whereas impurities cause a depression and broadening of the melting peak.[18][19] It can also detect different crystalline forms (polymorphs).

    • TGA: Quantifies the amount of volatile content, such as residual solvents and water.[15][17]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and provide reliable, reproducible data.

Protocol: HPLC Purity Determination

This method is designed to separate the main peak from potential starting materials and related substances.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to make a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: 254 nm.

  • Analysis: Integrate all peaks with an area greater than 0.05% of the total area. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Trustworthiness Check: The use of a DAD allows for peak purity analysis, comparing spectra across a single peak to check for co-eluting impurities.

Protocol: ¹H NMR Structural Confirmation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potentially quantitative integration).

    • Spectral Width: -2 to 12 ppm.

  • Analysis:

    • Confirm the presence of characteristic signals: aromatic protons in the ~6.5-7.5 ppm region, the methoxy singlet (~3.7 ppm), the methylene singlet (~3.5 ppm), and the exchangeable amide and amine protons.

    • Integrate all signals. Check for any anomalous peaks that do not correspond to the structure or known solvents/impurities. The residual solvent peak for DMSO (~2.50 ppm) and water (~3.33 ppm) should be identified.

Data Interpretation: A Comparative Guide

To illustrate the power of this orthogonal approach, consider the hypothetical data for three different batches of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide.

Analytical TestBatch A (High Purity)Batch B (Impurity Issue)Batch C (Solvent Issue)
Appearance White to off-white solidYellowish solidWhite solid
HPLC Purity (% Area) 99.8%97.5% (with a peak at RT=4.2 min, 2.1%)99.7%
¹H NMR Conforms to structureConforms, but with additional aromatic signals consistent with 4-methoxyphenylacetic acid.Conforms, but with a significant singlet at 2.01 ppm.
LC-MS (m/z) [M+H]⁺ = 257.1Main peak [M+H]⁺ = 257.1. Impurity peak [M+H]⁺ = 167.1 (matches 4-methoxyphenylacetic acid).Main peak [M+H]⁺ = 257.1.
TGA (Weight Loss) 0.1% below 100°C0.2% below 100°C2.5% loss between 50-120°C.
DSC (Melting Point) 155.2 °C (sharp)151.5 - 154.0 °C (broad)154.8 °C (sharp)
Conclusion Pass. High purity confirmed by all methods.Fail. Contaminated with starting material (4-methoxyphenylacetic acid). Requires re-purification.Fail. High level of residual solvent (likely Acetone, confirmed by GC-MS). Requires re-drying.

Choosing the Right Tool for the Job

The decision on which analytical methods to prioritize depends on the specific information required.

Decision_Tree cluster_q1 Identity cluster_q2 Purity cluster_q3 Impurities cluster_q4 Volatiles Start What is my primary question? q1 Is this the correct compound? Start->q1 q2 How pure is my sample? Start->q2 q3 What are the impurities? Start->q3 q4 Are there residual solvents or water? Start->q4 a1 ¹H NMR & MS q1->a1 a2 HPLC-UV q2->a2 a3 LC-MS q3->a3 a4 TGA / GC-HS q4->a4

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion

Verifying the purity of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is not a single measurement but a systematic investigation. By combining the quantitative power of HPLC, the structural certainty of NMR, the identification capabilities of MS, and the physical characterization from thermal analysis, researchers can build a complete and trustworthy profile of their building block. This multi-faceted, orthogonal approach is fundamental to ensuring reproducibility in research and maintaining the highest standards of quality and safety in drug development.

References

  • Title: Differential Scanning Calorimetry and Thermogravimetric Analysis Source: ResearchGate URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: Solid-State Characterization Source: Zasya Life Sciences URL: [Link]

  • Title: Quality: impurities Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]

  • Title: Characterization of Pharmaceutical Materials by Thermal Analysis Source: TA Instruments URL: [Link]

  • Title: High-resolution mass spectrometry for impurity profiling Source: Sterling Pharma Solutions URL: [Link]

  • Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA Source: Ouchvert URL: [Link]

  • Title: Impurity Profiling in Drug Development Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]

  • Title: Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg Source: Macedonian Pharmaceutical Bulletin URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: ALTOGEN LABS URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques Source: Lab Manager URL: [Link]

  • Title: Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer Source: 4IR Solutions URL: [Link]

  • Title: The Importance of Purity Determination of Pharmaceuticals Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]

  • Title: Characterization of Pharmaceuticals Using Thermal Analysis Guide Source: METTLER TOLEDO URL: [Link]

  • Title: Synthesis and analysis of amides Source: Chemistry Education URL: [Link]

  • Title: Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: 6 peptide impurities that appear during the synthesis & storage of peptides Source: MolecularCloud URL: [Link]

  • Title: Separation of Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule Source: Research Square URL: [Link]

  • Title: NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N Source: MDPI URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide: Proper Disposal Procedures

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1][2] Executive Summary & Immediate Action N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamid...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1][2]

Executive Summary & Immediate Action

N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is a functionalized aromatic amide intermediate often used in medicinal chemistry.[1][2] While specific toxicological data for this exact molecule may be limited, its structural moieties—specifically the aniline derivative (3-aminophenyl) —mandate that it be handled as a potential mutagen and sensitizer .[1][2]

Core Disposal Directive:

  • Method: High-temperature incineration (thermal oxidation).[1][2]

  • Prohibited: Do NOT dispose of down the drain (sanitary sewer) or in general trash.[3][2]

  • Segregation: Segregate from strong oxidizers and acids to prevent uncontrolled hydrolysis or formation of toxic N-nitroso compounds.[1][2]

Hazard Identification & Risk Assessment (The "Why")

To ensure safety, we must understand the causality behind the disposal protocols. This compound is not just "waste"; it is a latent chemical system.[3][2]

Structural MoietyPotential HazardDisposal Implication
Amide Linkage Generally stable, but hydrolysis yields m-phenylenediamine (toxic, sensitizer) and 4-methoxyphenylacetic acid.[1][2]Waste streams must be kept at neutral pH to prevent hydrolysis before incineration.[3][2]
Free Amine (-NH2) Highly reactive nucleophile.[1][2] Can form carcinogenic N-nitrosamines if exposed to nitrites/nitrous acid.[1][2]CRITICAL: Never mix this waste with nitric acid or nitrite waste streams.[3][2]
Aromatic Ring Persistent organic pollutant if released into soil/water.[3][2]Landfill is unacceptable; thermal destruction is required to break the aromaticity.[2]

Self-Validating Safety Check:

  • Before disposal: Check the pH of the waste container.[2] If <3 or >10, neutralization is recommended to prevent degradation of the container or the compound during storage.[2]

Step-by-Step Disposal Protocols
A. Solid Waste (Pure Compound)

Objective: Containment to prevent inhalation of dust and dermal contact.[3][2]

  • Primary Containment: Place the solid substance in a sealable, chemically compatible container (e.g., HDPE jar or heavy-duty polyethylene bag).[3][2]

  • Labeling: Affix a hazardous waste label.

    • Must include: Full chemical name (no abbreviations), "Toxic," "Irritant," and the start date of accumulation.[2]

  • Secondary Containment: Place the primary container inside a clear, 6-mil polyethylene bag (double-bagging). Seal with tape.[3][2]

  • Disposal Stream: Designate for "Incineration Only" .

    • Note: Do not bulk with halogenated solids unless necessary, as this increases disposal costs.[2]

B. Liquid Waste (Solutions/Mother Liquors)

Objective: Prevent solvent interaction and permeation.[3][2]

  • Solvent Compatibility: Identify the solvent (e.g., DMSO, Methanol, DCM).[2]

  • Segregation:

    • If dissolved in Non-Halogenated Solvents (Methanol, Ethanol, DMSO): Dispose in the Organic Solvents (Non-Halogenated) carboy.[3][2]

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Dispose in the Halogenated Waste carboy.[3][2]

  • Concentration Limit: If the concentration is >5%, consider precipitating the solid (if possible) to dispose of it as solid waste, reducing the load on the liquid incinerator.[2]

  • Precipitation Protocol (Optional):

    • Add water or an anti-solvent to the solution.[3][2]

    • Filter the precipitate.[3][2]

    • Dispose of the solid filter cake as per Section A.

    • Dispose of the filtrate as aqueous chemical waste (if <1% organic) or solvent waste.[3][2]

C. Contaminated Packaging (Vials, Syringes)[1]
  • Empty Vials: Triple rinse with a suitable solvent (e.g., acetone).[3][2] Collect rinsate as Liquid Waste (Section B). Deface the label. Dispose of the glass as "Chemically Contaminated Glass."

  • Syringes/Needles: Do not recap.[3][2] Dispose of immediately in a rigid "Sharps" container labeled for incineration.

Visualized Workflows
Figure 1: Waste Stream Decision Matrix

This logic gate ensures the compound enters the correct destruction pathway, minimizing environmental release risks.[2]

WasteDisposalTree Start Waste Material: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid SolidPath Double Bag (6-mil poly) Label 'Toxic Solid' Solid->SolidPath SolventCheck Solvent Type? Liquid->SolventCheck Incinerator DESTINATION: High-Temp Incineration (Thermal Oxidation) SolidPath->Incinerator Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo Halo->Incinerator Halogenated Stream NonHalo->Incinerator Non-Halo Stream

Caption: Decision matrix for segregating waste streams to ensure compliance with RCRA and local environmental standards.

Figure 2: Emergency Spill Response Workflow

In the event of a powder spill, aerosolization is the primary threat.[2]

SpillResponse Alert 1. ALERT & ISOLATE Evacuate immediate area Post warning signs PPE 2. DON PPE Nitrile Gloves (Double) Tyvek Suit N95/P100 Respirator Alert->PPE Contain 3. CONTAIN Cover with damp paper towels (Prevents dust) PPE->Contain Clean 4. CLEAN Scoop into bag Wipe with soap/water Repeat x2 Contain->Clean Dispose 5. DISPOSE Label as Hazardous Waste Contact EHS Clean->Dispose

Caption: Step-by-step spill response protocol prioritizing respiratory protection against amine dust.

Quantitative Safety Data & Logistics
ParameterSpecificationCausality / Reason
PPE (Gloves) Nitrile (min 0.11mm) or Laminate Protects against dermal absorption of the aniline moiety, which can cause methemoglobinemia.[1][2]
Incompatibility Nitrites, Nitric Acid, Strong Oxidizers Prevents formation of explosive or carcinogenic byproducts (N-nitrosamines).[2]
Storage Temp Ambient (15-25°C), DryMoisture can catalyze slow hydrolysis; keep dry until disposal.[1][2]
Waste Code (US) Not Listed (P/U) ; Use D001 (Ignitable) if in solvent, or General Toxic.[3][2]As a research chemical, it defaults to "Hazardous Waste" requiring characterization.[2]
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[3][2] Hazardous Waste Generators. EPA.gov.[3][2] [Link]

  • PubChem. (2024).[3][2] Compound Summary: N-(3-aminophenyl)acetamide (Structural Analog).[1][2] National Library of Medicine.[3][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3][2] Toxic and Hazardous Substances: Aromatic Amines.[2] OSHA.gov.[3][2] [Link][1][2]

Sources

Handling

Personal Protective Equipment (PPE) Strategy for N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide

Executive Safety Analysis Chemical Identity: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide CAS: 6375-47-9 Functional Class: Substituted Aromatic Amine / Acetamide Derivative[1][2][3] As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Analysis

Chemical Identity: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide CAS: 6375-47-9 Functional Class: Substituted Aromatic Amine / Acetamide Derivative[1][2][3]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact CAS number is limited, its structure dictates our safety protocol. The presence of a primary aromatic amine (aniline moiety) requires us to treat this substance as a potential sensitizer, methemoglobinemia inducer, and carcinogen until proven otherwise.

The Core Hazard Mechanism: Aromatic amines are lipophilic; they can rapidly penetrate intact skin. Once absorbed, they can undergo metabolic N-oxidation, leading to reactive intermediates that bind to hemoglobin (causing methemoglobinemia) or DNA (causing genotoxicity).[2] Therefore, preventing skin contact is the absolute priority.

PPE Technical Specifications

Standard laboratory latex gloves are insufficient for handling aromatic amines due to rapid permeation. The following specifications are based on the "Analogy Principle," utilizing permeation data from structurally similar anilines and anisidines.

A. Hand Protection Matrix

Selection Logic: We prioritize breakthrough time (how long until the chemical reaches the skin) over degradation (physical changes to the glove).

MaterialThicknessEstimated BreakthroughRecommendation
Silver Shield® / EVOH ~2.7 mil> 480 minPrimary Barrier. Mandatory for prolonged handling or solution preparation.[1][2]
Nitrile (High Grade) ≥ 8 mil30 - 60 minSplash Guard Only. Use as an outer glove over EVOH or for momentary transfer of solids.[2]
Nitrile (Disposable) 4-5 mil< 10 minInsufficient alone. Only acceptable as an outer layer for hygiene (double-gloving).[1][2]
Latex AnyImmediate DO NOT USE. Aromatic amines permeate latex instantly.[2]
B. Respiratory & Body Protection[5][6][7][8][9]
  • Engineering Control (Primary): All open handling must occur within a certified Chemical Fume Hood.

  • Respiratory (Secondary): If weighing fine powder outside a hood (strongly discouraged) or during spill cleanup, use a P100 (HEPA) respirator. Simple N95s offer insufficient protection against organic vapors if the solid has significant volatility or if solvents are involved.

  • Eye Protection: Chemical Splash Goggles (indirect venting). Safety glasses are inadequate due to the risk of fine dust migration or solution splashing.

  • Body: Tyvek® lab coat or sleeve covers are superior to cotton, as cotton absorbs and holds aromatic amines against the skin.

Operational Workflow & Decision Logic

The following diagram outlines the decision-making process for selecting PPE based on the physical state of the reagent.

PPE_Workflow Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid PPE_Solid PPE Level 1: Nitrile (Double) + Goggles + Fume Hood Solid->PPE_Solid Low Permeation Risk PPE_Liquid PPE Level 2: Silver Shield (Laminate) + Nitrile Outer + Sleeve Covers Liquid->PPE_Liquid High Permeation Risk Action Execute Experiment PPE_Solid->Action PPE_Liquid->Action Disposal Disposal: Segregated Hazardous (Incineration) Action->Disposal

Figure 1: Decision matrix for PPE selection.[1][2][4][5][6] Note that solutions (liquids) pose a significantly higher risk of skin permeation than solids, necessitating laminate (Silver Shield) gloves.

Validated Handling Protocol

Phase 1: Donning (The "Layering" Technique)[1]
  • Inspection: Check fume hood flow (verify >100 fpm face velocity).

  • Inner Layer: Don Silver Shield (laminate) gloves. These are loose-fitting and reduce dexterity.[1][2]

  • Outer Layer: Don standard disposable nitrile gloves over the laminate gloves. This tightens the fit and provides grip.

  • Seal: Tape the cuff of the lab coat to the outer nitrile glove if working with large volumes of liquid to prevent "wicking" up the arm.

Phase 2: Handling
  • Weighing: Use an anti-static gun if the powder is static-prone to prevent dispersal.[2] Weigh inside the hood.

  • Solvent Addition: When dissolving the solid, assume the resulting solution has the permeation properties of the solvent plus the toxicity of the amine.

  • Tool Hygiene: Wipe spatulas and weigh boats with a solvent-dampened Kimwipe inside the hood immediately after use.[2]

Phase 3: Doffing (The "Beak" Method)

Goal: Never touch the outside of the glove with bare skin.

  • Outer Glove Removal: Pinch the outside of one nitrile glove near the wrist. Peel it off, turning it inside out. Hold it in the gloved hand.

  • Inner Glove Removal: Slide a finger under the wrist of the remaining glove (Laminate). Peel it off from the inside, creating a "bag" for the first glove.

  • Wash: Immediately wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency Response & Disposal

Exposure Management[1][2]
  • Skin Contact: Wash with copious amounts of soap and water for 15 minutes. Do not use alcohol or organic solvents to clean skin; this accelerates absorption of aromatic amines.

  • Signs of Exposure: Blue discoloration of lips/fingernails (Cyanosis) indicates Methemoglobinemia. Seek immediate medical attention.

Waste Disposal[1][2][6][10][12][13][14]
  • Classification: Treat as RCRA Hazardous Waste (P-list or U-list analogue).[2]

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid) in the waste stream, as aromatic amines can react violently or form explosive nitro-compounds.[2]

  • Container: Collect in a dedicated "Toxic Organic" waste container, clearly labeled with the full chemical name.

References

  • PubChem. (n.d.). Compound Summary: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide (CAS 6375-47-9).[1][2] National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Aniline.[7] (Used for functional group analogy). Retrieved February 24, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7] National Academies Press. Retrieved February 24, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[8] Aromatic Amines Safety Guidelines. United States Department of Labor. Retrieved February 24, 2026, from [Link]

Sources

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